6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a pyridin-3-ylmethyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. Heterocyclic compounds like this one are of significant interest due to their diverse chemical, biological, and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-1,3-dimethyluracil with malononitrile under specific conditions . The reaction typically requires a catalyst, such as a dicationic molten salt based on Tropine, which facilitates the formation of the desired product with high yields .
Industrial Production Methods
Industrial production methods for this compound often involve the use of environmentally friendly and cost-effective catalysts. The use of dicationic ionic liquids (DILs) has been reported to be effective in achieving high yields and reducing reaction times . These catalysts are not only efficient but also recyclable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group and the pyridin-3-ylmethyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce hydroxylated derivatives .
Scientific Research Applications
6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione include:
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrimidines: These derivatives also possess a pyrimidine ring and have been studied for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMCELSFGWLOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=CC(=O)NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.